Cyclopentamine hydrochloride

Overview

Description

Kinetics and Mechanism of Hydrolysis

The study titled "The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions" investigates the degradation kinetics of cyclopentolate hydrochloride, an ester of substituted benzeneacetic acid, in alkaline conditions. Employing reversed-phase HPLC, the research found that the compound degrades following (pseudo) first-order kinetics at 50°C and more rapidly at higher pH levels. Two degradation products were identified: phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid. The study suggests a parallel reaction mechanism where both products are formed simultaneously, with α-(1-hydroxycyclopentyl)benzeneacetic acid resulting from normal ester hydrolysis and phenylacetic acid through a six-membered transition state facilitated by the hydroxyl group from the cyclopentanol moiety .

Molecular Structure Analysis

In the context of molecular structure analysis, the paper "Cyclopropane-based conformational restriction of histamine..." does not directly relate to cyclopentamine hydrochloride but provides insight into the conformational analysis of cyclopropane analogues of histamine. The study synthesized a series of cyclopropane-based histamine H3 receptor agonists, highlighting the importance of the cis-cyclopropane structure in binding affinity and specificity. Although this research focuses on a different compound, it underscores the significance of molecular conformation in receptor binding, which could be relevant in the broader context of understanding the structural requirements for biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the hydrolysis of cyclopentolate hydrochloride, as described in the first paper, are of particular interest. The parallel reaction mechanism leading to the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid provides a clear example of how the compound's structure influences its chemical behavior and degradation pathways in an alkaline environment .

Physical and Chemical Properties Analysis

While the provided papers do not offer a comprehensive analysis of the physical and chemical properties of cyclopentamine hydrochloride, the first paper does touch upon the compound's stability under various pH conditions and temperatures. The rapid degradation at higher pH values and the stability at 50°C suggest that the compound's physical and chemical properties are sensitive to environmental conditions, which is crucial for its storage and handling .

Scientific Research Applications

1. Analytical Methods in Pharmaceutical Mixtures

Cyclopentamine hydrochloride has been studied in the context of pharmaceutical analysis. A method for assaying antihistamine preparations containing cyclopentamine hydrochloride, among other compounds, was developed using UV spectrophotometry and colorimetric techniques (Hale, 1976).

2. Solubilization of Acids in Aqueous Solutions

Research has investigated the solubilization of various acids in aqueous solutions of cyclopentamine hydrochloride. The study found that the solubilization degree and temperature range depend on the structure of both the amine and the acid (Conine, 1965).

3. Comparative Studies with Related Compounds

Cyclopentamine hydrochloride has been compared to other compounds in terms of their pharmacological properties. For instance, the hydrochloride salt of ketamine, a synthetic derivative of cyclohexanone, has been studied for its analgesic and anesthetic activities (Cerdán, 2020).

4. Impurity Profiling in Pharmaceutical Formulations

Studies have also focused on the impurity profiling of pharmaceutical formulations containing cyclopentamine hydrochloride. This includes the development of analytical methods for quantitatively analyzing such compounds in complex mixtures (Saad et al., 2022).

5. Research on Analogues and Derivatives

Research has also explored the properties and effects of compounds related to cyclopentamine hydrochloride. For example, the study of ketamine hydrochloride in the context of its effects on isolated murine myometrial activity provides insights into the broader family of compounds to which cyclopentamine hydrochloride belongs (Jawaleicar et al., 1972).

6. Physicochemical Characterization

In-depth physicochemical characterization of related antihistaminic drugs, such as cyproheptadine hydrochloride, can offer insights into the properties of cyclopentamine hydrochloride. This includes studies on molecular structure, vibrational bands, and other properties that may have parallels in cyclopentamine hydrochloride (Sagdinc et al., 2015).

Mechanism of Action

Cyclopentamine acts as a releasing agent of the catecholamine neurotransmitters norepinephrine (noradrenaline), epinephrine (adrenaline), and dopamine . Its effects on norepinephrine and epinephrine mediate its decongestant effects, while its effects on all three neurotransmitters are responsible for its stimulant properties .

Safety and Hazards

Cyclopentamine hydrochloride has been widely discontinued due to the safety, effectiveness, and availability of a similar drug, propylhexedrine . It is considered hazardous and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Cyclopentamine hydrochloride was an over-the-counter treatment for nasal congestion in Europe and Australia. It has been widely discontinued due to the safety, effectiveness, and availability of a similar drug, propylhexedrine . The future directions of this compound are not clear from the available sources.

properties

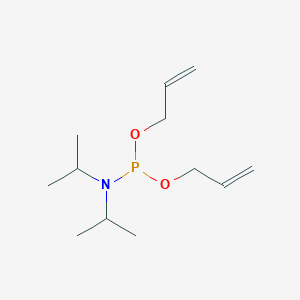

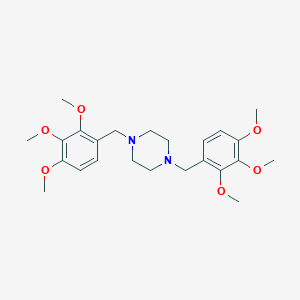

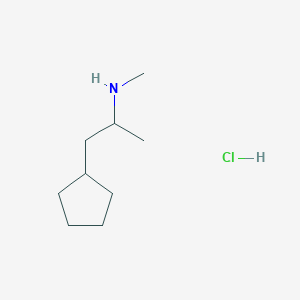

IUPAC Name |

1-cyclopentyl-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10-2)7-9-5-3-4-6-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPRABQSGUFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923189 | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentamine hydrochloride | |

CAS RN |

538-02-3 | |

| Record name | Cyclopentaneethanamine, N,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F551446KF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is cyclopentamine hydrochloride quantified in pharmaceutical mixtures?

A1: Cyclopentamine hydrochloride can be quantified in pharmaceutical mixtures using a colorimetric assay. [] This method utilizes the reaction of cyclopentamine hydrochloride, a secondary amine, with copper dithiocarbamate to produce a colored complex measurable by spectrophotometry. [] This approach allows for the simultaneous determination of cyclopentamine hydrochloride alongside other antihistamines like methapyrilene hydrochloride and pyrrobutamine phosphate. []

Q2: Can cyclopentamine hydrochloride increase the solubility of other compounds?

A2: Yes, cyclopentamine hydrochloride demonstrates solubilizing properties for certain aliphatic and aromatic acids in aqueous solutions. [] This solubilization effect becomes particularly pronounced at higher concentrations of cyclopentamine hydrochloride. [] The degree of solubilization and the temperature range in which it occurs are influenced by the specific structures of both the cyclopentamine hydrochloride and the acid in question. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.